molecular formula C12H13N3O6S B2704749 N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 897622-84-3

N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No. B2704749
CAS RN: 897622-84-3
M. Wt: 327.31
InChI Key: UVCZKOPOLPRFGK-UHFFFAOYSA-N
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Description

The compound “N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the sulfonamide group would likely have significant effects on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring and the sulfonamide group could potentially undergo a variety of reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Psychoactive Effects and Serotonin Receptor Agonism

25I-NBOMe is a potent serotonin 5-HT2A receptor agonist. Its chemical structure closely resembles that of mescaline, a natural hallucinogenic alkaloid. When substituted with a halogen, it produces a derivative (2C-I) with increased hallucinogenic effects. The compound is primarily sold online as a ‘legal’ alternative to LSD. However, its use has been associated with tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and even fatalities .

In Vitro Studies and Receptor Affinity

Research has mainly focused on in vitro studies assessing 25I-NBOMe’s affinity for 5-HT2A receptors. These studies provide insights into its pharmacological properties and receptor interactions. However, knowledge remains limited due to the scarcity of in vivo investigations .

Metabolism and Biomarkers

Metabolism studies have identified several metabolites of 25I-NBOMe. Notably, the 2’- and 5’-desmethyl metabolites serve as potential biomarkers for detecting its usage in biological samples. These findings aid in forensic toxicology and identifying exposure to this compound .

Public Health Concerns

The growing number of fatal and non-fatal intoxication cases underscores the serious health risks associated with 25I-NBOMe. Reports describe adverse effects, including cardiovascular disturbances, hallucinations, and organ damage. Public health authorities should consider it a significant danger .

Legal Highs and Designer Drugs

25I-NBOMe falls into the category of novel psychoactive substances (NPSs) commonly known as legal highs or designer drugs. Its popularity among young people is driven by its legality, easy availability online, and affordability. Monitoring and regulating NPSs are crucial to public safety .

Chemical Properties and Identification Methods

Understanding 25I-NBOMe’s chemical properties aids in its identification. Analytical methods, such as mass spectrometry and chromatography, play a vital role in detecting this compound in biological specimens .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and potential for causing adverse health effects .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties, potential uses, and safety profile .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6S/c1-20-7-3-4-9(21-2)8(5-7)15-22(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCZKOPOLPRFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

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